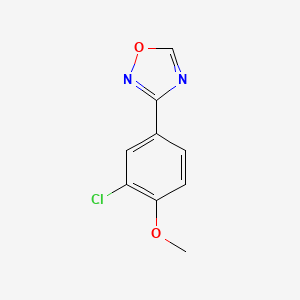

3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

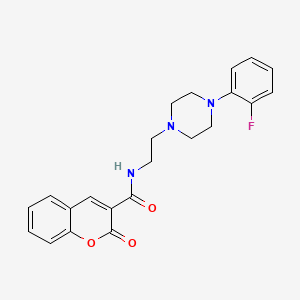

The compound “3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole” is likely to be an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The ring is attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring) that has a chlorine atom and a methoxy group (O-CH3) attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the 3-chloro-4-methoxyphenyl group. The presence of the chlorine and methoxy substituents on the phenyl ring could have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis

As an organic compound containing an oxadiazole ring and a phenyl ring, this molecule could potentially undergo a variety of chemical reactions. The chlorine atom and the methoxy group on the phenyl ring could act as sites for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxadiazole and phenyl rings, as well as the chlorine and methoxy substituents. These features could affect properties such as the compound’s solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Corrosion Inhibition

Research has identified oxadiazole derivatives as effective corrosion inhibitors for various metals in acidic environments. Studies show that compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrate significant corrosion inhibition for mild steel in sulfuric acid, achieving efficiency rates over 96% at certain concentrations. This inhibition is attributed to the adsorption of oxadiazole molecules onto the metal surface, with the Langmuir adsorption isotherm fitting the experimental data well. The thermodynamic properties associated with the adsorption and inhibition processes have been thoroughly analyzed, providing insights into their inhibitory behavior (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Optical and Electronic Applications

Oxadiazole derivatives are also explored for their optical and electronic properties. For instance, certain 1,3,4-oxadiazole compounds containing 2-fluoro-4-methoxy phenyl have been synthesized and shown potential in optoelectronics due to their optical nonlinearity. These compounds, particularly those containing bromine, behave as optical limiters, indicating applications in devices requiring controlled optical transmission (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011).

Antibacterial Activity

In the realm of medicinal chemistry, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activities. Novel compounds, such as those with a 5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl structure, have shown significant antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values and structure-activity relationships (SARs) have been assessed, highlighting the potential of these compounds in antibacterial drug development (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-13-8-3-2-6(4-7(8)10)9-11-5-14-12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAOQNWLDYGCCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2441509.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)

![3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2441514.png)

![Methyl 3-({[butyl(methyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2441520.png)

![(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441523.png)

![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)

![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)